4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine
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Overview
Description
4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine is an organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . The imidazole ring is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms, which imparts unique chemical and biological properties to the compound .
Preparation Methods
The synthesis of 4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by subsequent steps to form the target compound . The reaction conditions often include the use of organic solvents such as methanol or ethanol, and the process may involve cyclization and dehydration steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Common reagents and conditions used in these reactions include nickel-catalyzed additions, proto-demetallation, and tautomerization . Major products formed from these reactions include various substituted imidazoles and their derivatives .
Scientific Research Applications
4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug with an imidazole core.
These compounds share the imidazole ring structure but differ in their substituents and overall molecular architecture, leading to distinct chemical and biological properties .
Properties
Molecular Formula |
C15H19N3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
4-(3-methyl-5-phenylimidazol-4-yl)piperidine |
InChI |
InChI=1S/C15H19N3/c1-18-11-17-14(12-5-3-2-4-6-12)15(18)13-7-9-16-10-8-13/h2-6,11,13,16H,7-10H2,1H3 |
InChI Key |
IQAAZNDIZBTXTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1C2CCNCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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